Antibacterial agent 139

Antimicrobial Resistance Minimum Inhibitory Concentration (MIC) Gram-positive bacteria

Antibacterial agent 139 (Compound 44) is a selective, membrane-active arylurea with potent MICs (0.78-3.125 μg/mL) against MRSA, VISA, LRSE, and VREfm. This lead compound depolarizes bacterial membranes, offering a novel mechanism to combat drug resistance. It exhibits low in vitro clearance (8.94 μL/min/mg) and minimal hemolytic/cytotoxic activity, making it ideal for SAR optimization, biofilm research, and PK/PD proof-of-concept studies.

Molecular Formula C28H29ClF3N3O2
Molecular Weight 532.0 g/mol
Cat. No. B12387177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 139
Molecular FormulaC28H29ClF3N3O2
Molecular Weight532.0 g/mol
Structural Identifiers
SMILESC1CN(CCC1NC(=O)NC2=CC(=CC=C2)Cl)CCC(C3=CC=CC=C3)OC4=CC=CC(=C4)C(F)(F)F
InChIInChI=1S/C28H29ClF3N3O2/c29-22-9-5-10-24(19-22)34-27(36)33-23-12-15-35(16-13-23)17-14-26(20-6-2-1-3-7-20)37-25-11-4-8-21(18-25)28(30,31)32/h1-11,18-19,23,26H,12-17H2,(H2,33,34,36)
InChIKeyRQJAAEPZSOCHRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antibacterial Agent 139 (Compound 44): An Arylurea Derivative with Potent Activity Against Multidrug-Resistant Gram-Positive Pathogens


Antibacterial agent 139, also known as compound 44, is a synthetic arylurea derivative with the chemical formula C28H29ClF3N3O2 and a molecular weight of 532.00 g/mol [1]. It is characterized as a bactericidal agent that targets Gram-positive bacteria, including clinically significant multidrug-resistant strains such as MRSA, VISA, LRSE, and VREfm, by depolarizing the bacterial cytoplasmic membrane [2].

Antibacterial Agent 139: Why Generic Substitution with Other Arylurea Derivatives or In-Class Antibiotics is Not Recommended


Antibacterial agent 139 (compound 44) exhibits a unique combination of antibacterial potency, spectrum, and selectivity that is not uniformly shared by other arylurea derivatives or in-class membrane-active agents. While some analogs may show partial activity, compound 44 was specifically identified through iterative screening and optimization as the lead compound with potent, broad-spectrum activity against drug-resistant Gram-positive pathogens (including MRSA, VISA, LRSE, and VREfm) at low MICs (0.78-3.125 μg/mL) [1]. Critically, its activity is comparable to last-resort antibiotics like vancomycin and linezolid [1]. This combination of potency and spectrum is not a general property of the arylurea class; many structural analogs lack the necessary activity or have a narrower spectrum [2]. Furthermore, compound 44 displays favorable selectivity and metabolic stability profiles that are essential for potential therapeutic development and may not be present in closely related structures . Therefore, substitution with a generic or even closely related arylurea compound cannot guarantee equivalent biological performance and could lead to a significant loss in activity against key drug-resistant strains.

Antibacterial Agent 139: Quantitative Evidence of Differentiation and Performance Against Key Comparators


Antibacterial Agent 139 (Compound 44) MIC Values Against Multidrug-Resistant Strains Compared to Vancomycin

Antibacterial agent 139 (compound 44) demonstrates potent activity against a panel of drug-resistant Gram-positive strains, with MIC values that are comparable to the last-resort antibiotic vancomycin. For MRSA, compound 44 has an MIC of 0.78 μg/mL, which falls within the typical vancomycin MIC range of 0.5-1 μg/mL for MRSA isolates [1]. The compound also maintains activity against vancomycin-intermediate S. aureus (VISA) and linezolid-resistant S. epidermidis (LRSE), both with MICs of 3.125 μg/mL .

Antimicrobial Resistance Minimum Inhibitory Concentration (MIC) Gram-positive bacteria

Antibacterial Agent 139 (Compound 44) Demonstrates Superior Cytotoxicity Selectivity Over Mammalian Cells

A key differentiator for antibacterial agent 139 (compound 44) is its favorable selectivity profile. The compound exhibits cytotoxicity (IC50) against mammalian lung fibroblast (MCR-5) and skin fibroblast (BJ) cell lines at concentrations significantly higher than its antibacterial MICs. The IC50 values are 12.5 μg/mL and >25 μg/mL, respectively . This results in a selectivity index (IC50/MIC) of >16 for MCR-5 cells and >32 for BJ cells, indicating a substantial therapeutic window.

Cytotoxicity Selectivity Index Drug Safety

Antibacterial Agent 139 (Compound 44) Exhibits No Hemolytic Activity, a Key Safety Advantage

In addition to low cytotoxicity against mammalian cell lines, antibacterial agent 139 (compound 44) demonstrates no hemolytic properties toward horse erythrocytes [1]. This is a critical safety feature, as many antibacterial agents, particularly those acting on membranes, can cause lysis of red blood cells. The absence of hemolysis at active antibacterial concentrations further distinguishes compound 44 as a lead candidate with a favorable safety profile.

Hemolysis Safety Pharmacology Erythrocyte Toxicity

Antibacterial Agent 139 (Compound 44) Shows Favorable Metabolic Stability in Rat Liver Microsomes

Antibacterial agent 139 (compound 44) demonstrates a low clearance rate of 8.94 μL/min/mg in rat liver microsomes over a 60-minute incubation period . This low clearance value is indicative of good metabolic stability, suggesting the compound is not rapidly degraded by hepatic enzymes. This property is a significant advantage for potential in vivo applications, as it predicts a longer half-life and improved pharmacokinetic profile compared to compounds with higher intrinsic clearance.

Metabolic Stability Pharmacokinetics Drug Metabolism

Antibacterial Agent 139 (Compound 44) Mechanism of Action: Bacterial Membrane Depolarization

The mechanism of action of antibacterial agent 139 (compound 44) is confirmed to be the depolarization of the bacterial cytoplasmic membrane, leading to a dissipation of the membrane potential [1]. This mode of action is distinct from that of many traditional antibiotics (e.g., cell wall synthesis inhibitors like vancomycin or protein synthesis inhibitors like linezolid). Targeting the bacterial membrane provides a rapid bactericidal effect and may be less susceptible to certain resistance mechanisms that affect intracellular targets.

Mechanism of Action Membrane Depolarization Bactericidal

Antibacterial Agent 139: Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Lead Compound for Development of Novel Anti-MRSA and Anti-VRE Therapeutics

Antibacterial agent 139 (compound 44) is an ideal lead candidate for medicinal chemistry optimization programs aimed at developing new treatments for multidrug-resistant Gram-positive infections. Its potent activity against MRSA, VISA, VREfm, and LRSE at low MICs (0.78-3.125 μg/mL), comparable to vancomycin and linezolid, provides a strong starting point for further structure-activity relationship (SAR) studies [1]. The compound's novel arylurea scaffold and membrane-depolarizing mechanism offer a promising alternative to existing antibiotic classes, potentially circumventing common resistance pathways [1].

In Vitro Tool Compound for Studying Bacterial Membrane Potential and Biofilm Eradication

Given its confirmed mechanism of action involving the depolarization of the bacterial cytoplasmic membrane [1], compound 44 serves as an excellent tool compound for researchers investigating bacterial membrane biology, bioenergetics, and the role of membrane potential in antibiotic resistance. Furthermore, its demonstrated potency against biofilm-forming S. aureus and S. epidermidis strains [1] makes it a valuable reagent for studying biofilm disruption and eradication strategies, which are critical in addressing chronic and device-related infections.

Reference Standard for In Vitro Cytotoxicity and Hemolysis Assays

The well-characterized selectivity profile of antibacterial agent 139 (compound 44)—specifically, its IC50 values of 12.5 μg/mL (MCR-5) and >25 μg/mL (BJ) and its lack of hemolytic activity [1]—positions it as a useful reference compound for establishing safety margins in early-stage antibacterial drug discovery. Researchers can use compound 44 as a benchmark when evaluating the cytotoxicity and hemolytic potential of new membrane-active antibacterial agents, ensuring that new leads possess comparable or improved selectivity.

Candidate for In Vivo Pharmacokinetic and Efficacy Studies in Murine Infection Models

The favorable in vitro metabolic stability profile (low clearance of 8.94 μL/min/mg in rat liver microsomes) strongly supports the progression of antibacterial agent 139 (compound 44) into in vivo pharmacokinetic (PK) studies and efficacy models. This data suggests that the compound may achieve and maintain therapeutic concentrations in vivo. Consequently, it is a strong candidate for procurement and evaluation in murine models of systemic or localized Gram-positive infections, including those caused by MRSA and VRE, to establish proof-of-concept for further development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antibacterial agent 139

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.